

Spectroscopic Data of (S)-(+)-2-Phenylpropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylpropionic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(S)-(+)-2-Phenylpropionic acid**. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, quality control, and confirmation of this compound in research and drug development settings.

Spectroscopic Data Summary

The structural identity and purity of **(S)-(+)-2-Phenylpropionic acid** (C₉H₁₀O₂) are unequivocally confirmed through the synergistic interpretation of NMR, IR, and MS data. The key quantitative findings from these analytical techniques are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the **(S)-(+)-2-Phenylpropionic acid** molecule. The ¹H and ¹³C NMR spectra are pivotal for confirming the connectivity and chemical environment of each atom.

Table 1: ¹H NMR Spectral Data for **(S)-(+)-2-Phenylpropionic Acid**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~11.6	Broad Singlet	1H	-	Carboxylic Acid (-COOH)
7.25 - 7.35	Multiplet	5H	-	Aromatic Protons (C ₆ H ₅)
3.73	Quartet	1H	7.2	Methine Proton (-CH)
1.51	Doublet	3H	7.2	Methyl Protons (-CH ₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for (S)-(+)-2-Phenylpropionic Acid[1]

Chemical Shift (δ) ppm	Carbon Assignment
~181.1	Carboxylic Carbon (C=O)
~139.7	Aromatic C1 (ipso-carbon)
~128.6	Aromatic C3/C5 (meta-carbons)
~127.6	Aromatic C4 (para-carbon)
~127.2	Aromatic C2/C6 (ortho-carbons)
~45.4	Methine Carbon (-CH)
~18.0	Methyl Carbon (-CH ₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Table 3: IR Absorption Bands for **(S)-(+)-2-Phenylpropionic Acid**

Wavenumber (cm ⁻¹)	Bond Vibration	Description
2500-3300	O-H stretch	Very broad, characteristic of a carboxylic acid dimer
3030-3090	C-H stretch	Aromatic
2950-2990	C-H stretch	Aliphatic
1710	C=O stretch	Strong, characteristic of a carboxylic acid
1600, 1495, 1450	C=C stretch	Aromatic ring
1220-1320	C-O stretch	Coupled with O-H in-plane bend
920	O-H bend	Out-of-plane, broad
690, 750	C-H bend	Monosubstituted benzene ring

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for **(S)-(+)-2-Phenylpropionic Acid**[\[2\]](#)

m/z Ratio	Proposed Fragment Ion	Notes
150	$[\text{C}_9\text{H}_{10}\text{O}_2]^+$	Molecular Ion (M^+)
105	$[\text{C}_8\text{H}_9]^+$	Base Peak, resulting from the loss of the carboxyl group ($[\text{M}-\text{COOH}]^+$)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from the loss of the propionic acid side chain

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.[\[1\]](#)

- Sample Preparation: Approximately 15-25 mg of **(S)-(+)-2-Phenylpropionic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR was weighed.
- Dissolution: The sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR tube was placed in the spectrometer probe. The magnetic field was shimmed to ensure homogeneity. For the ^{13}C NMR spectrum, broadband proton decoupling was employed to simplify the spectrum to single lines for each carbon atom.
- Data Processing: A Fourier transform was applied to the acquired Free Induction Decay (FID). The resulting spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-FTIR)

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.^[3]

- **Sample Preparation:** A small amount of the solid **(S)-(+)-2-Phenylpropionic acid** was placed directly onto the ATR crystal.
- **Data Acquisition:** The anvil was lowered to ensure good contact between the sample and the crystal. The spectrum was recorded by accumulating a number of scans to ensure a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier-transformed to produce the infrared spectrum.

Alternatively, a KBr pellet method can be used:

- **Sample Preparation:** A few milligrams of the compound are intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is then compressed in a die under high pressure to form a transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry Protocol (GC-MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.^{[2][3]}

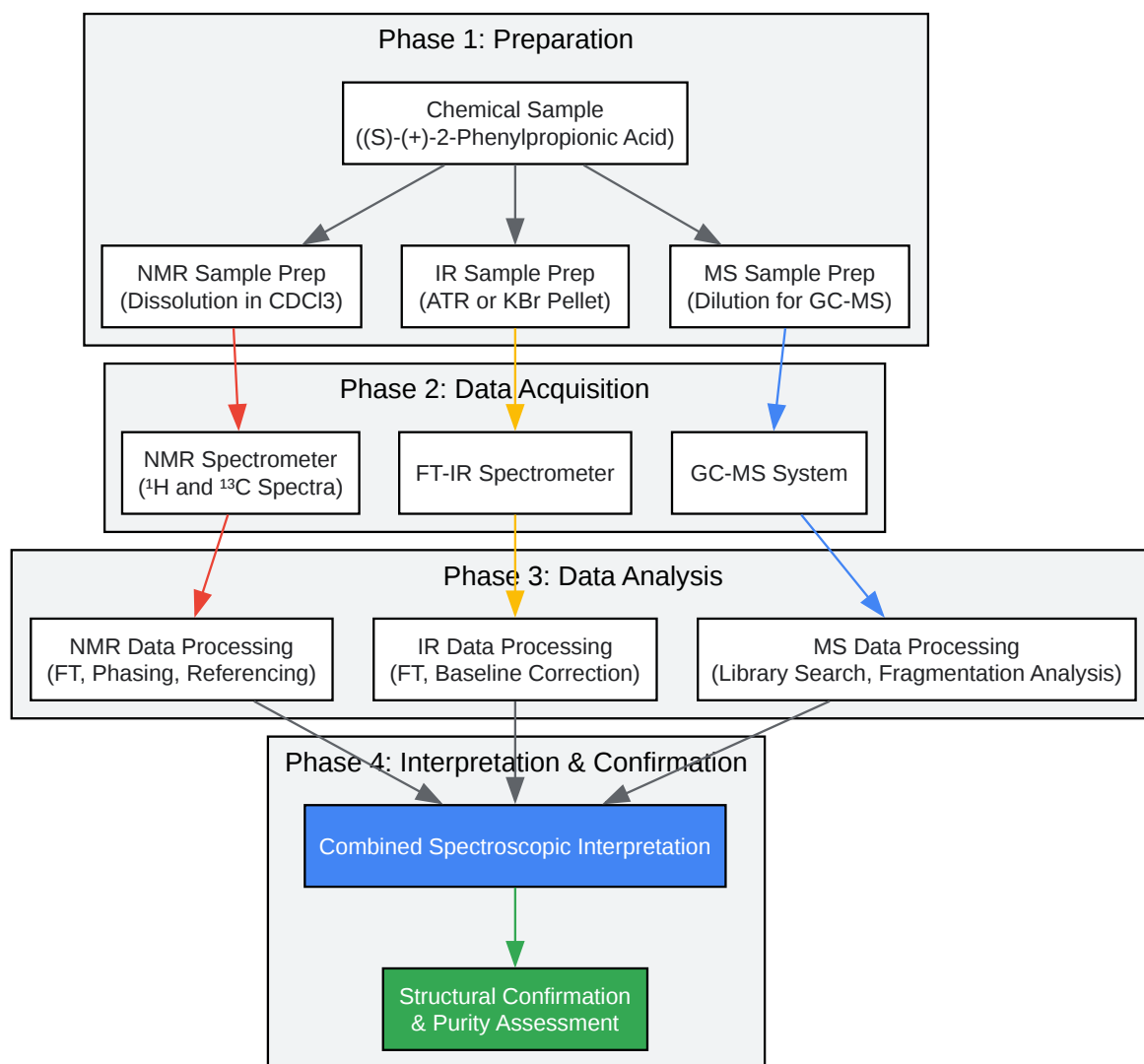
- **Sample Introduction:** A dilute solution of **(S)-(+)-2-Phenylpropionic acid** in a volatile organic solvent was injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities.
- **Ionization:** As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. Here, it was bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation of the molecule.[2]

- **Mass Analysis:** The resulting positively charged ions (molecular ion and fragment ions) were accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Analytical Workflow

The logical progression from sample receipt to final structural confirmation is a cornerstone of chemical analysis. The following diagram illustrates the integrated workflow for the spectroscopic analysis of a chemical compound such as **(S)-(+)-2-Phenylpropionic acid**.



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Caption: Integrated workflow for spectroscopic analysis.

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